Psma-hbed-CC
Übersicht
Beschreibung
Psma-hbed-CC, also known as PSMA-11, DKFZ-PSMA-11, or Gozetotide, is a ligand used to create gallium Ga 68-labeled PSMA-11 . This compound has potential use as a tracer for PSMA-expressing tumors during positron emission tomography (PET) .
Synthesis Analysis
The synthesis of Psma-hbed-CC involves several steps. For instance, one study describes a new synthesis technique for the gallium-68 (Ga-68)-labeled tracer ([68Ga]Ga-PSMA-HBED-CC) for imaging expression of the prostate-specific membrane antigen (PSMA) . Another study prepared a new ligand PSMA P16-093 containing a phenoxy linker for HBED-CC and Glu-Urea-Lys (Ahx) groups .
Molecular Structure Analysis
The molecular structure of Psma-hbed-CC is complex. The radiometal chelator HBED-CC used in this molecule is a rarely used acyclic complexing agent with chemical characteristics that favorably influence the biological functionality of the PSMA inhibitor . The simple replacement of HBED-CC by the prominent radiometal chelator DOTA was shown to dramatically reduce the in vivo imaging quality of the respective 68Ga-labelled PSMA-targeted tracer .
Chemical Reactions Analysis
The chemical reactions involved in the production of Psma-hbed-CC are intricate. One study implemented a simple and reliable radiosynthesis for clinical-grade 68Ga-PSMA-HBED-CC using a cassette-based platform . Another study described the labeling process carried out in four steps .
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Medical Imaging, Oncology .
- Summary of the Application : Psma-hbed-CC, also known as [68Ga]Ga-PSMA-HBED-CC, is a novel PET tracer used for imaging prostate cancer . It targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells .
- Methods of Application or Experimental Procedures : The tracer is injected intravenously into the patient. The PSMA-HBED-CC molecule binds to PSMA present on the surface of prostate cancer cells. The bound tracer emits signals that are detected by PET imaging .
- Results or Outcomes Obtained : The use of [68Ga]Ga-PSMA-HBED-CC in PET imaging has shown promising results in the detection of prostate cancer lesions. It has been found to be particularly useful in detecting metastases or recurrent prostate cancer lesions, which is of utmost clinical relevance in terms of clinical staging, prognosis, and therapy management .
-
Radiopharmaceutical Production
- Specific Scientific Field : Radiopharmacy .
- Summary of the Application : Psma-hbed-CC is used in the production of radiopharmaceuticals . The synthesis technique for the gallium-68 (Ga-68)-labeled tracer ([ 68 Ga]Ga-PSMA-HBED-CC) has been proposed for imaging expression of the prostate-specific membrane antigen (PSMA) .
- Methods of Application or Experimental Procedures : A lyophilized cold kit (isoPROtrace-11) is used as a time-saving technique resulting in increased radiochemical yields .
- Results or Outcomes Obtained : The new synthesis technique has been proposed to enhance the capacity and synthesis of [68Ga]68-Ga-PSMA-HBED-CC .
-
Evaluation of Prostate Cancer Patients
- Specific Scientific Field : Oncology .
- Summary of the Application : Psma-hbed-CC is used for the evaluation of prostate cancer patients in the setting of secondary staging for biochemical recurrence after definitive therapy .
- Methods of Application or Experimental Procedures : The tracer is injected intravenously into the patient and PET/CT imaging is performed .
- Results or Outcomes Obtained : The use of 68 Ga-PSMA-HBED-CC in PET/CT represents a clinically relevant and commonly used technique for the evaluation of prostate cancer patients .
-
Radiation Dosimetry
- Specific Scientific Field : Radiation Oncology .
- Summary of the Application : Psma-hbed-CC is used in radiation dosimetry, which involves measuring and assessing the radiation dose received by the human body .
- Methods of Application or Experimental Procedures : The tracer is injected intravenously into the patient and PET/MR imaging is performed. Time-dependent changes of the injected activity per organ are determined .
- Results or Outcomes Obtained : The use of 68 Ga-PSMA HBED-CC results in a relatively low radiation exposure, delivering organ doses that are comparable to those of other 68 Ga-labelled PSMA-inhibitors used for PET-imaging .
-
Preclinical and Radiopharmaceutical Aspects
- Specific Scientific Field : Radiopharmacy .
- Summary of the Application : Psma-hbed-CC has been used in preclinical studies and has shown promising results. The radiometal chelator HBED-CC used in this molecule represents a rather rarely used acyclic complexing agent with chemical characteristics favourably influencing the biological functionality of the PSMA inhibitor .
- Methods of Application or Experimental Procedures : The simple replacement of HBED-CC by the prominent radiometal chelator DOTA was shown to dramatically reduce the in vivo imaging quality of the respective 68 Ga-labelled PSMA-targeted tracer proving that HBED-CC contributes intrinsically to the PSMA binding of the Glu-urea-Lys(Ahx) pharmacophore .
- Results or Outcomes Obtained : This work aims to reflect the properties of HBED-CC as acyclic radiometal chelator and presents novel preclinical data and relevant aspects of the radiopharmaceutical production process of [ 68 Ga]Ga-PSMA-HBED-CC .
Zukünftige Richtungen
The future directions of Psma-hbed-CC research are promising. There is increasing evidence of encouraging response rates and a low toxicity profile of radioligand therapy (RLT) of metastatic castration-resistant prostate cancer using 177Lu-labeled PSMA ligands . The use of 68Ga-PSMA-HBED-CC as a quantitative imaging biomarker is also being explored .
Eigenschaften
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)/t32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUIUFGOTBRHKP-LQJZCPKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N6O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Psma-hbed-CC | |
CAS RN |
1366302-52-4 | |
Record name | Psma-hbed-CC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366302524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallium-68 PSMA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GOZETOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AG41L3AOQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.